molecular formula C19H29FN2O3 B145006 N-((1-Ethyl-2-pyrrolidinyl)methyl)-5-(3-fluoropropyl)-2,3-dimethoxybenzamide CAS No. 126247-33-4

N-((1-Ethyl-2-pyrrolidinyl)methyl)-5-(3-fluoropropyl)-2,3-dimethoxybenzamide

Cat. No. B145006
M. Wt: 352.4 g/mol
InChI Key: CRDCKDWZBHLFAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((1-Ethyl-2-pyrrolidinyl)methyl)-5-(3-fluoropropyl)-2,3-dimethoxybenzamide is a chemical compound that has been extensively studied for its potential use in scientific research. It is also known by the name of FPBM, and it is a derivative of the benzamide class of compounds.

Mechanism Of Action

The mechanism of action of N-((1-Ethyl-2-pyrrolidinyl)methyl)-5-(3-fluoropropyl)-2,3-dimethoxybenzamide involves its binding to the dopamine D3 receptor. This binding leads to a modulation of the receptor's activity, which in turn affects the release of dopamine in the brain. The exact mechanism of action is still being studied, but it is believed to involve the regulation of intracellular signaling pathways.

Biochemical And Physiological Effects

The biochemical and physiological effects of N-((1-Ethyl-2-pyrrolidinyl)methyl)-5-(3-fluoropropyl)-2,3-dimethoxybenzamide are still being studied. It has been shown to have an effect on the release of dopamine in the brain, which is involved in the regulation of reward and motivation. It has also been shown to have an effect on the activity of the dopamine D3 receptor, which is involved in the regulation of mood and behavior.

Advantages And Limitations For Lab Experiments

The advantages of using N-((1-Ethyl-2-pyrrolidinyl)methyl)-5-(3-fluoropropyl)-2,3-dimethoxybenzamide in lab experiments include its high affinity for the dopamine D3 receptor, its potential use as a PET tracer, and its potential use in studies related to drug addiction and other psychiatric disorders. The limitations include the need for further studies to determine its exact mechanism of action, its potential side effects, and its limited availability.

Future Directions

For the study of N-((1-Ethyl-2-pyrrolidinyl)methyl)-5-(3-fluoropropyl)-2,3-dimethoxybenzamide include further studies to determine its exact mechanism of action, its potential use in the treatment of drug addiction and other psychiatric disorders, and its potential use as a PET tracer for imaging the dopamine D3 receptor in vivo. Other future directions could include the development of new derivatives of N-((1-Ethyl-2-pyrrolidinyl)methyl)-5-(3-fluoropropyl)-2,3-dimethoxybenzamide with improved properties and the optimization of its synthesis method.

Synthesis Methods

The synthesis method for N-((1-Ethyl-2-pyrrolidinyl)methyl)-5-(3-fluoropropyl)-2,3-dimethoxybenzamide involves the reaction of 3-fluoropropylbenzene with N-ethyl-2-pyrrolidinone in the presence of a catalyst. The resulting product is then reacted with 2,3-dimethoxybenzoyl chloride to yield the final product. The synthesis method has been optimized to yield a high purity product with a high yield.

Scientific Research Applications

N-((1-Ethyl-2-pyrrolidinyl)methyl)-5-(3-fluoropropyl)-2,3-dimethoxybenzamide has been extensively studied for its potential use in scientific research. It has been shown to have an affinity for the dopamine D3 receptor, which is involved in the regulation of reward and motivation. This has led to its use in studies related to drug addiction and other psychiatric disorders. It has also been studied for its potential use as a PET tracer for imaging the dopamine D3 receptor in vivo.

properties

CAS RN

126247-33-4

Product Name

N-((1-Ethyl-2-pyrrolidinyl)methyl)-5-(3-fluoropropyl)-2,3-dimethoxybenzamide

Molecular Formula

C19H29FN2O3

Molecular Weight

352.4 g/mol

IUPAC Name

N-[(1-ethylpyrrolidin-2-yl)methyl]-5-(3-fluoropropyl)-2,3-dimethoxybenzamide

InChI

InChI=1S/C19H29FN2O3/c1-4-22-10-6-8-15(22)13-21-19(23)16-11-14(7-5-9-20)12-17(24-2)18(16)25-3/h11-12,15H,4-10,13H2,1-3H3,(H,21,23)

InChI Key

CRDCKDWZBHLFAS-UHFFFAOYSA-N

SMILES

CCN1CCCC1CNC(=O)C2=C(C(=CC(=C2)CCCF)OC)OC

Canonical SMILES

CCN1CCCC1CNC(=O)C2=C(C(=CC(=C2)CCCF)OC)OC

synonyms

5-fluoropropylepidepride
5-fluoropropylepidepride, (R)-isomer
5-fluoropropylepidepride, 18F-labeled cpd, (R)-isomer
5-fluoropropylepidepride, 18F-labeled cpd, (S)-isomer
5-FPrEpid
N-((1-ethyl-2-pyrrolidinyl)methyl)-5-(3-fluoropropyl)-2,3-dimethoxybenzamide

Origin of Product

United States

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